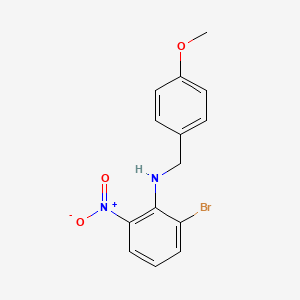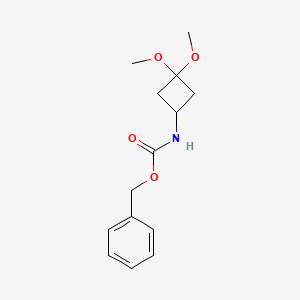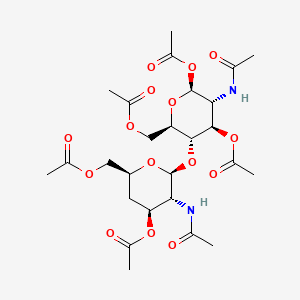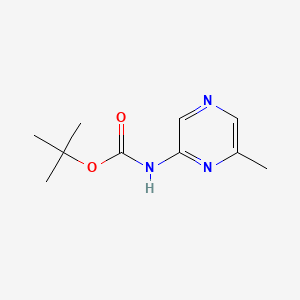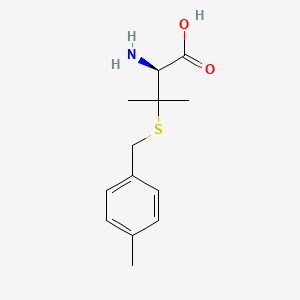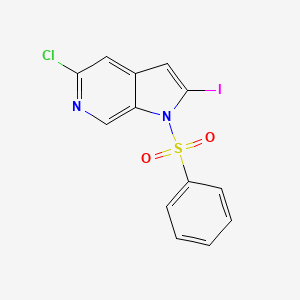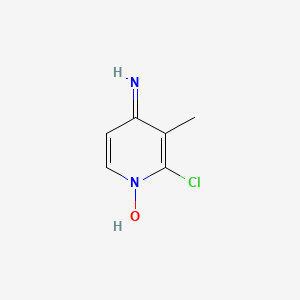
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate” is a chemical compound with the molecular formula C6H7ClN2O . Its IUPAC name is 2-chloro-1-hydroxy-5-methylpyridin-4-imine . The molecular weight of this compound is 158.58 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate” includes a pyridine ring with a chlorine atom and a methyl group attached to it . The compound also contains an amino group and a hydroxyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.58 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 158.0246905 g/mol . The topological polar surface area of the compound is 47.3 Ų . The compound has a heavy atom count of 10 .Applications De Recherche Scientifique
Hydrogen Bonding and Supramolecular Structures
Research on hydration products and related compounds has shown that these molecules can form complex hydrogen-bonded networks. In one study, two perpendicular chains of hydrogen-bonded ions were observed, combining to form a two-dimensional network. This highlights the potential of such compounds in studying hydrogen bonding and supramolecular structures (Waddell, Hulse, & Cole, 2011).
Crystal Engineering and Non-Covalent Interactions
Another area of application is in crystal engineering, where these compounds are used to explore the role of weak and strong non-covalent interactions in crystal packing. For example, molecular salts obtained from self-assembly processes have been used to study supramolecular heterosynthons, which are crucial for understanding molecular assembly and designing new materials (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Coordination Chemistry and Metal-Organic Frameworks
The coordination of such compounds with metals to form complex structures is another significant application. Research has shown that these compounds can form coordination polymers with interesting structural properties, which are relevant in the field of coordination chemistry and for the development of metal-organic frameworks (Chen, Liu, Liang, Hu, & Zhou, 2005).
Optical and Electronic Materials
The study of ionic salts formed from 4-amino-1-methylpyridinium and various anions has shown potential applications in the development of new materials for optical and electronic uses. These salts, characterized by noncentrosymmetric structures, are investigated for their nonlinear optical properties, which are crucial for applications in photonics and electronics (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Anticonvulsant Agents
In the pharmaceutical field, derivatives of this compound have been explored for their biological activities, including anticonvulsant properties. Studies have synthesized specific molecular salts and tested their efficacy, demonstrating the compound's potential in medicinal chemistry (Mangaiyarkarasi & Kalaivani, 2013).
Propriétés
IUPAC Name |
2-chloro-1-hydroxy-3-methylpyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGWIFWKMJRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=N)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


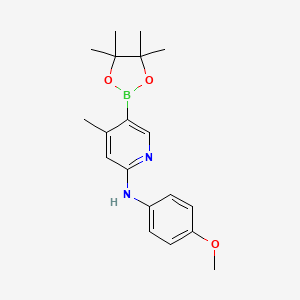
![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)
